molecular formula C25H18N2O5 B11122775 Methyl 4-[2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11122775
M. Wt: 426.4 g/mol
InChI Key: JKZHKJGTUJRGAZ-UHFFFAOYSA-N
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Description

Methyl 4-[2-(6-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromeno[2,3-c]pyrrole core, which is a fused ring system combining chromene and pyrrole structures

Preparation Methods

The synthesis of methyl 4-[2-(6-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the methylpyridinyl and benzoate groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions for higher yields and purity.

Chemical Reactions Analysis

Methyl 4-[2-(6-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-[2-(6-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-[2-(6-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-[2-(6-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H18N2O5

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 4-[2-(6-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C25H18N2O5/c1-14-6-5-9-19(26-14)27-21(15-10-12-16(13-11-15)25(30)31-2)20-22(28)17-7-3-4-8-18(17)32-23(20)24(27)29/h3-13,21H,1-2H3

InChI Key

JKZHKJGTUJRGAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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